molecular formula C17H20N6O3 B10980433 N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B10980433
M. Wt: 356.4 g/mol
InChI Key: YQXLTUIESDEUBP-UHFFFAOYSA-N
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Description

N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a synthetic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential as a kinase inhibitor, particularly targeting c-Jun N-terminal kinase (JNK1), which plays a crucial role in various cellular processes, including inflammation, apoptosis, and stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Hydroxyphenyl Intermediate: The synthesis begins with the preparation of the 3-hydroxyphenyl intermediate through a nitration reaction followed by reduction.

    Amidation Reaction: The hydroxyphenyl intermediate is then reacted with an appropriate amine to form the amino intermediate.

    Coupling with Piperazine: The amino intermediate is coupled with 4-(pyrimidin-2-yl)piperazine-1-carboxylic acid under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can undergo reduction reactions to form amine derivatives.

    Substitution: The piperazine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted piperazine compounds.

Scientific Research Applications

N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its effects on cellular processes, particularly its role in inhibiting JNK1, which is involved in inflammation and apoptosis.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, where JNK1 inhibition can play a crucial role in controlling cell proliferation and survival.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves the inhibition of JNK1. This kinase is part of the mitogen-activated protein kinase (MAPK) pathway, which regulates various cellular processes. By inhibiting JNK1, the compound can modulate the activity of downstream targets, leading to reduced inflammation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is unique due to its specific inhibition of JNK1, which makes it a valuable tool in studying the MAPK pathway and its role in various diseases. Its structure allows for selective binding to the kinase, providing a targeted approach to modulating cellular processes.

Properties

Molecular Formula

C17H20N6O3

Molecular Weight

356.4 g/mol

IUPAC Name

N-[2-(3-hydroxyanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C17H20N6O3/c24-14-4-1-3-13(11-14)21-15(25)12-20-17(26)23-9-7-22(8-10-23)16-18-5-2-6-19-16/h1-6,11,24H,7-10,12H2,(H,20,26)(H,21,25)

InChI Key

YQXLTUIESDEUBP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC(=CC=C3)O

Origin of Product

United States

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